Product packaging for 2-Amino-uridine-5'-monophosphate(Cat. No.:)

2-Amino-uridine-5'-monophosphate

Cat. No.: B10772651
M. Wt: 323.20 g/mol
InChI Key: ONSQLDCEJIIUJS-XVFCMESISA-N
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Description

2-Amino-uridine-5'-monophosphate (2-NH2-UMP) is a pyrimidine ribonucleotide analog of significant interest in biochemical and molecular biology research. Its primary research value lies in its modified nucleobase, where the 2-keto group of uridine is replaced by an amino group, altering its hydrogen bonding properties and base-pairing fidelity. This modification makes it a crucial tool for studying RNA structure, function, and dynamics. Researchers utilize 2-Amino-UMP to investigate the mechanisms of RNA-processing enzymes, such as kinases and polymerases, and to probe the specificity of nucleoside recognition sites within ribosomes and other ribonucleoprotein complexes. As a monomeric building block, it can be incorporated into oligonucleotides via phosphoramidite chemistry, enabling the study of non-canonical base-pairing interactions and the stabilization of specific RNA secondary structures. Its mechanism of action often involves acting as a substrate or inhibitor for enzymatic assays, helping to elucidate catalytic pathways and nucleotide selectivity. This compound is indispensable for foundational research in transcriptomics, RNA therapeutics development, and the molecular basis of genetic information transfer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N3O8P B10772651 2-Amino-uridine-5'-monophosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N3O8P

Molecular Weight

323.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

ONSQLDCEJIIUJS-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of 2 Amino Uridine 5 Monophosphate

Stereochemical Considerations and Ribose Conformation

The stereochemistry of 2-Amino-uridine-5'-monophosphate is fundamentally defined by the chirality of the D-ribose sugar. wikipedia.org The IUPAC name, [(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403), precisely describes the spatial arrangement of the substituents around the chiral centers of the ribose ring. nih.gov This specific stereoisomer, D-ribose, is the naturally occurring form found in ribonucleic acids (RNA). wikipedia.org

Below is a table summarizing key stereochemical and conformational details:

FeatureDescriptionSource
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate nih.gov
Chiral Centers C1', C2', C3', C4' of the D-ribose sugar wikipedia.org
Ribose Pucker Primarily C3'-endo for ribonucleotides escholarship.org
Glycosidic Bond Conformation Predominantly anti escholarship.org

Base Tautomerism and its Influence on Interaction Potentials

The 2-amino-4-oxopyrimidine base of this compound can exist in different tautomeric forms due to the migration of protons between its nitrogen and oxygen atoms. nih.gov The primary forms are the keto-enol and amino-imino tautomers. nih.govyoutube.com The keto form (lactam) is overwhelmingly predominant under physiological conditions, but the rare enol (lactim) and imino forms can have significant implications for molecular recognition and potential mutagenic events. nih.govrsc.org

The presence of the 2-amino group introduces the possibility of amino-imino tautomerism, where a proton can shift from the exocyclic amino group to a ring nitrogen. youtube.com Similarly, the 4-oxo group can participate in keto-enol tautomerism, converting to a hydroxyl group. youtube.com These tautomeric shifts alter the hydrogen bonding capabilities of the base. For instance, a shift from the canonical amino-keto form to a rare imino or enol form changes the pattern of hydrogen bond donors and acceptors, which can lead to mispairing during nucleic acid replication and transcription. rsc.org The interaction potential of the base is thus directly influenced by its tautomeric state, affecting its ability to form specific hydrogen bonds with other nucleotide bases or with amino acid residues in proteins. nih.gov

The following table outlines the principal tautomeric forms:

Tautomeric TypePredominant FormRare FormConsequence of Shift
Amino-Imino Amino (-NH₂)Imino (=NH)Alters hydrogen bond donor/acceptor pattern
Keto-Enol Keto (C=O)Enol (C-OH)Alters hydrogen bond donor/acceptor pattern

Phosphodiester Linkage Geometry and Implications for Polymeric Structures

The standard phosphodiester linkage in RNA is a 3'-5' linkage. nih.gov However, the existence of 2'-5' linkages is also possible and has been observed in certain biological contexts. nih.govsemanticscholar.org The type of linkage, whether 3'-5' or 2'-5', significantly impacts the shape and dimensions of the nucleotide repeat unit within a nucleic acid. nih.gov Studies have shown that a nucleotide that is "compact" in a 3',5'-linked nucleic acid can become "extended" in a 2',5'-linked structure, and this is often accompanied by a switch in the preferred ribose pucker. nih.gov For instance, while 3'-ribose in a 2',5' linkage tends to favor a C2'-endo pucker, the 2'-ribose in a 3',5' linkage prefers a C3'-endo conformation. nih.gov The presence of non-canonical 2'-5' linkages can introduce local structural perturbations in an RNA duplex. semanticscholar.org

Key aspects of the phosphodiester linkage are summarized below:

Linkage FeatureDescriptionImplication for Polymeric StructuresSource
Canonical Linkage 3'-5' phosphodiester bondForms the backbone of standard RNA, dictating helical parameters. nih.gov
Non-canonical Linkage 2'-5' phosphodiester bondAlters the shape and stability of the nucleic acid helix. nih.govsemanticscholar.org
Phosphate Group Site of negative charge and interactions with metal ions and proteins.Contributes to the overall polyelectrolytic nature of RNA. nih.gov

Intramolecular Interactions and Their Contribution to Molecular Stability

The three-dimensional structure and stability of this compound are maintained by a network of intramolecular interactions. These non-covalent forces, though individually weak, collectively contribute to the molecule's preferred conformation.

A significant intramolecular interaction can occur between the pyrimidine (B1678525) base and the ribose sugar. The orientation of the base relative to the sugar is defined by the glycosidic torsion angle. Furthermore, hydrogen bonds can form between the functional groups on the base and the hydroxyl groups of the ribose.

The phosphate group also plays a crucial role in the molecule's interactions. It can form hydrogen bonds with the ribose hydroxyls and can also engage in electrostatic interactions. In larger structures, non-covalent interactions such as base stacking with adjacent nucleotides become a dominant stabilizing force. nih.gov Studies on uridine (B1682114) 5'-monophosphate have shown that its phosphate group is a primary site for interactions with other molecules, including other nucleotides, through ion-dipole and dipole-dipole forces. nih.govresearchgate.net

A summary of key intramolecular interactions is provided in the table below:

Interacting GroupsType of InteractionContribution to Stability
Base and Ribose Hydrogen bonds, van der Waals forcesInfluences the glycosidic bond conformation and overall compactness.
Phosphate and Ribose Hydrogen bonds, electrostatic interactionsStabilizes the orientation of the phosphate group relative to the sugar.
Base Functional Groups Dipole-dipole interactionsContributes to the electronic and conformational properties of the pyrimidine ring.

Enzymatic Recognition and Processing of 2 Amino Uridine 5 Monophosphate

Substrate Specificity of Nucleoside Kinases for 2-Amino-uridine-5'-monophosphate

The formation of this compound from its parent nucleoside, 2-amino-uridine, is catalyzed by nucleoside kinases. In humans, this role is primarily fulfilled by Uridine-Cytidine Kinases (UCKs). wikipedia.orguniprot.org These enzymes are pivotal in the pyrimidine (B1678525) salvage pathway, which recycles uridine (B1682114) and cytidine (B196190). wikipedia.org

Human Uridine-Cytidine Kinases exist as two main isoforms, UCK1 and UCK2. nih.gov While UCK1 is found in various tissues, UCK2 expression is more restricted but is notably overexpressed in many tumor cell lines. wikipedia.org Both enzymes phosphorylate uridine and cytidine to their respective monophosphates (UMP and CMP) and are known for their broad substrate promiscuity, enabling them to activate a variety of clinically relevant nucleoside analogs. wikipedia.orgnih.gov

The ability of UCKs to phosphorylate 2-amino-uridine can be inferred from their known substrate range and active site architecture. Studies have shown that UCKs can phosphorylate analogs with modifications at various positions on the pyrimidine ring, including 2-thiocytidine (B84405) and 4-thiouridine. nih.gov The 2-amino group of 2-amino-uridine is structurally analogous to the 2-oxo group of uridine. Molecular modeling and structural studies of UCK2 reveal that the specificity for uridine versus cytidine is determined by key amino acid residues within the active site. wikipedia.org Specifically, residues like His-117 and Tyr-112 form hydrogen bonds with the nucleobase. wikipedia.org Molecular dynamics simulations further highlight that the ability of active site residues to form a flexible hydrogen-bonding network is critical for accommodating both uridine and cytidine. nih.govnih.gov This flexibility suggests that 2-amino-uridine, which can present a different hydrogen bonding pattern than uridine, would likely be recognized and bound within the active site for phosphorylation.

For instance, the Vmax of purified recombinant UCK2 was found to be 22-fold higher for uridine and 8-fold higher for cytidine compared to UCK1. nih.gov Concurrently, the Km values of UCK1 for uridine and cytidine were approximately 40 times higher than those of UCK2, indicating a much weaker binding affinity. nih.gov This superior efficiency of UCK2 has also been observed with nucleoside analogs like N4-hydroxycytidine (the active metabolite of molnupiravir), where UCK2 displayed a 9-fold higher catalytic efficiency than UCK1. biorxiv.org Given these findings, it is highly probable that 2-amino-uridine is also a substrate for both kinases, with UCK2 being the more potent catalyst for its conversion to this compound.

Interactive Table: Comparative Kinetics of Human UCK1 and UCK2 for Natural Substrates This table summarizes known kinetic parameters to provide context for the expected phosphorylation of 2-amino-uridine.

Enzyme Isoform Substrate Vmax (Relative to UCK1) Km (Relative to UCK2) Catalytic Efficiency
UCK1 Uridine 1x ~40x Low
UCK2 Uridine 22x 1x High
UCK1 Cytidine 1x ~40x Low

| UCK2 | Cytidine | 8x | 1x | High |

Interaction with Nucleoside Monophosphate Kinases (NMPKs)

Following its synthesis, this compound can be further phosphorylated to its diphosphate (B83284) and triphosphate forms by Nucleoside Monophosphate Kinases (NMPKs). nih.gov The key enzyme responsible for the second phosphorylation step in the pyrimidine salvage pathway is UMP-CMP Kinase (also known as UMPK or CMPK1), which converts UMP and CMP to UDP and CDP, respectively. nih.gov

Human UMP-CMP kinase is crucial for supplying the precursors needed for nucleic acid synthesis. nih.gov The catalytic cycle involves the binding of a phosphoryl donor, typically ATP, and the phosphoryl acceptor, in this case, this compound. The enzyme undergoes a significant "induced fit" conformational change, shifting from an open state to a closed state upon binding of both substrates, which creates a catalytically competent active site. nih.gov

Studies on bacterial UMP kinase from Mycobacterium tuberculosis suggest that the catalytic process follows a sequential ordered mechanism, where ATP binds to the enzyme first, followed by the binding of UMP. nih.gov This binding order is likely conserved across species. The presence of the 2-amino group on the pyrimidine ring of this compound is not expected to interfere with the ATP binding site, but it may influence the binding affinity and positioning of the monophosphate substrate itself, potentially altering the kinetic parameters of the phosphoryl transfer reaction compared to the natural substrate UMP. A mitochondrial isoform, UMP-CMPK2, has also been identified, though it shows a preference for deoxyribonucleoside monophosphates, with UMP being a relatively poor substrate. nih.gov

The activity of NMPKs is often subject to tight allosteric regulation to maintain a balanced pool of nucleotides within the cell. Bacterial UMP kinase is a well-studied model for this regulation; its activity is allosterically activated by GTP and inhibited by UTP. nih.govnih.gov This feedback mechanism allows the cell to coordinate the rates of purine (B94841) and pyrimidine synthesis. nih.gov

The inhibitor UTP does not bind to the active site but to a distinct allosteric site. nih.govresearchgate.net This binding induces a conformational change that increases the flexibility of the domain responsible for binding ATP, thereby lowering the enzyme's affinity for its phosphoryl donor and inhibiting the reaction. nih.gov If this compound is successively phosphorylated to 2-amino-uridine-5'-triphosphate, it is plausible that this resulting triphosphate analog could act as an allosteric effector. Due to its structural similarity to UTP, it would be expected to compete for the same allosteric inhibitory site, potentially serving as a feedback inhibitor of the UMP-CMP kinase.

Potential as a Substrate or Inhibitor for Pyrimidine Biosynthesis Enzymes

In addition to its role in the salvage pathway, this compound has the potential to interact with enzymes of the de novo pyrimidine synthesis pathway. This pathway synthesizes UMP from simpler precursors like bicarbonate and aspartate. researchgate.net In humans, the final two steps are catalyzed by a single bifunctional enzyme, UMP synthase (UMPS). nih.govuniprot.org UMPS contains two catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC). proteopedia.org

The OPRT domain converts orotate to orotidine-5'-monophosphate (OMP), which is then decarboxylated by the OMPDC domain to yield UMP. nih.govwikipedia.org The activity of these domains is known to be inhibited by substrate and product analogs. For example, the OMPDC domain is inhibited by various modified UMP compounds, such as 5-fluoro-UMP, and other nucleotide analogs like xanthosine-5'-monophosphate. researchgate.netproteopedia.org

Given that this compound is an analog of the final product UMP and the intermediate OMP, it is a candidate for being a competitive inhibitor of UMPS. It could potentially bind to the active site of the OPRT domain, competing with orotate, or to the active site of the OMPDC domain, competing with OMP. Such inhibition would disrupt the de novo production of pyrimidines, a mechanism that could be of therapeutic interest. nih.gov

Studies on Uridine Monophosphate Synthase (UMPS)

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme in eukaryotes that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. wikipedia.orgnih.gov It contains two distinct catalytic domains: an orotate phosphoribosyltransferase (OPRT) domain and an orotidine-5'-phosphate decarboxylase (OMPDC) domain. wikipedia.orgproteopedia.org The OPRT domain converts orotate to orotidine-5'-monophosphate (OMP), which is then channeled to the OMPDC domain for decarboxylation to form UMP. wikipedia.orguniprot.orgnih.gov

The natural substrate for the decarboxylase domain is OMP. A critical feature of OMP for recognition and catalysis by the OMPDC active site is the carboxyl group at the C6 position of the pyrimidine ring. In contrast, this compound possesses an amino group at the C2 position and lacks the C6 carboxyl group, having a hydrogen instead. This fundamental structural difference makes it an unsuitable substrate for the decarboxylation reaction catalyzed by the OMPDC domain of UMPS. While compounds like 5-fluorouridine-5'-monophosphate can be produced by UMPS from 5-fluoroorotic acid, this is because the fluoro-substituent does not interfere with the essential carboxyl group required for processing. nih.gov

Detailed kinetic studies specifically investigating the binding or inhibition of UMPS by this compound are not extensively documented in the scientific literature, likely because its structure precludes it from being a substrate for the enzyme's natural catalytic function.

Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC) Interactions

The Orotidine 5'-Monophosphate Decarboxylase (OMPDC) domain of UMPS, which also exists as a monofunctional enzyme in some organisms, is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of OMP by a factor of 1017. wikipedia.orgpnas.org The catalytic mechanism relies on a precise arrangement of amino acid residues within the active site that destabilize the ground state of the OMP substrate. nih.gov

Structural and mechanistic studies have revealed that the active site creates an environment of electrostatic repulsion between the negatively charged carboxylate group of OMP and a conserved aspartate residue (Asp60 in Bacillus subtilis, Asp91 in Saccharomyces cerevisiae). nih.govnih.gov This repulsion is a key driving force for catalysis, as it is relieved in the transition state of the reaction. nih.gov

Given that this compound lacks the C6-carboxylate group that is central to the catalytic strategy of OMPDC, it cannot undergo the enzymatic decarboxylation that OMP does. nih.govnih.govnih.gov It is therefore not a substrate for OMPDC. While various substrate and transition state analogues have been studied as inhibitors of OMPDC, such as 6-hydroxyuridine 5'-phosphate and barbiturate (B1230296) ribonucleoside-5'-monophosphate, these molecules are designed to mimic features of the natural substrate or its transition state, a role for which this compound is not suited due to its distinct chemical structure. wikipedia.orgpnas.org

Recognition by Nucleic Acid Polymerases and Reverse Transcriptases

The utility of nucleotide analogues often lies in their ability to be recognized and incorporated into nucleic acid chains by polymerases. Studies have investigated the ability of this compound's corresponding nucleoside, isocytidine (B125971), to be utilized by various polymerases, providing a basis for its use in expanding the genetic alphabet.

Elucidation of Active Site Accommodation and Catalytic Efficiency

The enzymatic recognition of isocytidine (iso-C) relies on its ability to form a stable, non-canonical base pair with a partner, typically isoguanosine (B3425122) (iso-G). Research has shown that several polymerases can successfully accommodate the iso-C:iso-G base pair in their active sites and catalyze the incorporation of the corresponding nucleotide triphosphate. nih.gov

A 1993 study systematically evaluated the performance of different polymerases in utilizing templates containing iso-C. The results demonstrated that T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of DNA polymerase I were all capable of incorporating iso-G opposite iso-C in a template strand. In contrast, T4 DNA polymerase did not show this capability, indicating a degree of specificity among polymerases for this artificial base pair. nih.gov The successful incorporation by multiple polymerases suggests that the geometry of the iso-C:iso-G pair is compatible with the active site of these enzymes, allowing for efficient catalysis of phosphodiester bond formation.

PolymeraseIncorporation of iso-G opposite template iso-C
T7 RNA PolymeraseYes
AMV Reverse TranscriptaseYes
Klenow Fragment (of DNA Polymerase I)Yes
T4 DNA PolymeraseNo

This table summarizes the findings from a study on the enzymatic recognition of the isocytidine (iso-C) and isoguanosine (iso-G) base pair by various polymerases. Data sourced from Biochemistry (1993), 32(39), 10489-96. nih.gov

Impact on Polymerization Fidelity and Processivity

Furthermore, when iso-G was present in the template strand, it directed the incorporation of both iso-C and thymidine (B127349) (as TTP) when the Klenow fragment was the catalyst. This ambiguity reduces the fidelity and reliability of information transfer using the iso-C:iso-G pair with certain enzymes. nih.gov The fidelity of reverse transcriptases, which are known to be inherently error-prone, can be influenced by various factors, and the introduction of modified bases represents a significant challenge to maintaining accuracy during nucleic acid synthesis. nih.govnih.gov

Susceptibility to Nucleases and Phosphatases

The stability of a nucleotide analogue in a biological context is heavily influenced by its susceptibility to degradation by cellular enzymes such as nucleases and phosphatases.

Degradation Pathways and Stability in Biological Research Contexts

In bacterial systems, a key pathway for mRNA degradation is 5'-end-dependent and is initiated by the conversion of a 5'-terminal triphosphate to a monophosphate. nih.govnih.gov This 5'-monophosphorylated state makes the RNA vulnerable to cleavage by endonucleases like RNase E. nih.gov If this compound were incorporated as the 5'-terminal nucleotide of an RNA transcript, it would present a 5'-monophosphate end, potentially making that transcript a direct substrate for this degradation pathway.

The phosphate (B84403) group itself is a target for phosphatases. Non-specific acid phosphatases, for example, can catalyze the removal of the 5'-monophosphate group from nucleotides, although their primary function in nature is often hydrolysis. mdpi.com This enzymatic activity could convert this compound to its corresponding nucleoside, isocytidine.

Regarding the stability of the base itself, it has been noted that derivatives of isocytidine can undergo deamination, particularly under the alkaline conditions often used for deprotection following automated oligonucleotide synthesis. nih.gov This chemical instability could also represent a degradation pathway in certain biological or experimental contexts, converting the isocytidine moiety into a different base and thus altering its pairing properties.

Enzymatic Processing of this compound Remains an Unexplored Area of Research

Despite a thorough review of available scientific literature, detailed information regarding the enzymatic recognition and the mechanistic pathways of hydrolysis for the chemical compound this compound is not presently available. The current body of research primarily focuses on the well-established metabolic pathways of its parent compound, uridine-5'-monophosphate (UMP), and its deoxy derivatives.

The de novo biosynthesis of pyrimidine nucleotides, culminating in the formation of UMP, is a well-documented process. This pathway involves a series of enzymatic steps, with key enzymes such as carbamoyl (B1232498) phosphate synthetase, aspartate transcarbamoylase, dihydroorotase, dihydroorotate (B8406146) dehydrogenase, and the bifunctional UMP synthase playing crucial roles. nih.govnih.govresearchgate.netwikipedia.org UMP synthase itself possesses two distinct catalytic activities: orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase, which catalyze the final two steps in UMP synthesis. nih.gov

Furthermore, the salvage pathways for pyrimidine nucleotide synthesis provide an alternative route for the production of UMP from uridine or uracil (B121893). nih.govwikipedia.orgnih.gov Enzymes central to this pathway include uridine-cytidine kinase, which phosphorylates uridine to UMP, and uracil phosphoribosyltransferase, which converts uracil directly to UMP in the presence of phosphoribosyl pyrophosphate. nih.govashpublications.org The catabolism of UMP is also understood, involving dephosphorylation to uridine by nucleotidases, followed by the action of uridine phosphorylase to yield uracil. researchgate.net

While research has delved into the enzymatic synthesis of various modified nucleoside monophosphates, and has shown that certain kinases can tolerate modifications at the sugar moiety, such as a 2'-amino group on deoxyuridine, this does not directly address the enzymatic processing of a modification on the uracil base itself, as is the case with this compound. mdpi.com

Integration into Nucleic Acid Architectures and Synthetic Genetic Systems

Template-Directed Synthesis with 2-Amino-uridine-5'-monophosphate Monomers

The study of how life's informational polymers, like RNA and DNA, may have first arisen is a central theme in origins-of-life research. Non-enzymatic, template-directed synthesis provides a plausible model for this process, and modified nucleotides such as this compound are key players in these investigations.

The non-enzymatic polymerization of nucleotides is a foundational process in models of a prebiotic "RNA world". mdpi.com In these systems, an existing RNA or DNA strand acts as a template to guide the assembly of activated monomers into a complementary daughter strand without the aid of complex protein enzymes. sdu.dk The efficiency of this copying process is paramount. Studies have shown that activating nucleotides with leaving groups like 2-aminoimidazole can significantly enhance the kinetics and yield of primer extension reactions, allowing for the more effective copying of short RNA templates with varied sequences. nih.gov

The process involves the condensation of activated ribonucleotides, which can form linear products with either 2'-5' or 3'-5' phosphodiester linkages. sdu.dk The regioselectivity of this bond formation is influenced by the nature of the nucleotide; purine (B94841) nucleotides tend to favor the formation of 3',5'-linked products, while pyrimidine (B1678525) nucleotides often result in a majority of 2',5'-linked oligomers. mdpi.com The efficiency of monomer incorporation can be influenced by factors such as the composition of the template strand. For instance, in the polymerization on mixed copolymers, the presence of certain bases can affect the incorporation of others due to non-complementary pairing interactions. nih.gov

While standard Watson-Crick base pairing (A-U and G-C) is the bedrock of genetic information transfer, non-canonical base pairs play crucial roles in the structure and function of RNA. wikipedia.org 2-Amino-uridine, also known as isocytidine (B125971), is of particular interest because of its altered hydrogen bonding pattern compared to uridine (B1682114) or cytidine (B196190).

Investigations have explored its pairing with various analogs. For example, pseudoisocytidine (B1195454) (a C-nucleoside analog of cytosine) has been shown to be incorporated into DNA opposite both guanine (B1146940) and an analog called 6-methoxypurine. nih.gov The ability of 2-aminopurine (B61359) derivatives to form an additional hydrogen bond can significantly increase the stability of a DNA duplex. glenresearch.com Specifically, the modification of an A-T base pair, which normally has two hydrogen bonds, to a 2-amino-A-T base pair results in a more stable three-hydrogen-bond interaction. glenresearch.com This enhanced stability is a key feature exploited in the design of synthetic genetic systems.

Applications in Expanded Genetic Alphabets and Xenonucleic Acids (XNAs)

The four-letter (A, T, G, C) genetic alphabet of natural DNA is remarkably effective, but synthetic biologists have sought to expand it to increase the functional potential of nucleic acids. youtube.com This involves creating new, "unnatural" base pairs that can be replicated and transcribed alongside the natural ones. Xenonucleic acids (XNAs) are DNA or RNA analogues with altered backbones, sugars, or bases, which can offer properties like enhanced stability against degradation. nih.govwikipedia.org

2-Amino-uridine and its derivatives are candidates for inclusion in these expanded systems. The principle behind expanding the genetic alphabet is to create a third base pair that is functionally orthogonal to the natural G-C and A-T pairs. youtube.com This has been achieved with hydrophobic unnatural base pairs that are recognized and replicated by engineered polymerases. youtube.com

XNAs, such as threose nucleic acid (TNA), are being explored for their potential in therapeutics and diagnostics. nih.govnih.gov By combining the nuclease resistance of an XNA backbone like TNA with the increased informational capacity of an expanded alphabet, researchers aim to create novel molecules. nih.gov For instance, the enzymatic synthesis of TNA containing an unnatural base pair has been demonstrated, opening the door to the evolution of highly stable aptamers with new chemical functionalities for therapeutic applications. nih.govwikipedia.org The unique pairing properties of bases like 2-amino-uridine make them valuable components in the ongoing development of these next-generation genetic systems.

Engineering of Polymerases for Novel Nucleobase Recognition

The enzymatic synthesis of nucleic acids containing modified bases is fundamentally dependent on the ability of DNA and RNA polymerases to recognize and incorporate the corresponding nucleoside triphosphates. pnas.orgnih.gov While natural polymerases have evolved to process the four standard nucleotides with high fidelity, many exhibit a degree of promiscuity that can be exploited for the incorporation of unnatural nucleotides. pnas.orgnih.gov However, for efficient and faithful synthesis, polymerases often need to be engineered.

Research has shown that the position and nature of the modification on the nucleobase are critical for acceptance by a polymerase. nih.govacs.org Modifications at the C5 position of pyrimidines are generally well-tolerated as they project into the major groove of the DNA double helix, causing minimal disruption to the polymerase active site. nih.govacs.org While less common, modifications at other positions, such as the C2 position of uridine, require careful selection or engineering of the polymerase.

Structural studies of polymerases in complex with modified nucleotides have provided insights into the mechanisms of recognition. pnas.orgnih.gov These studies reveal that the enzyme's active site can often adapt to accommodate bulky modifications, sometimes through conformational changes in amino acid side chains. pnas.org Family B DNA polymerases, such as those from archaea, have been noted to be generally more accommodating of nucleobase-modified nucleotides than family A polymerases like Taq polymerase. nih.govacs.org

The process of polymerase engineering for a novel nucleobase like 2-amino-uridine triphosphate involves screening existing polymerases for activity or using directed evolution techniques to select for variants with enhanced incorporation efficiency and fidelity. For instance, researchers have successfully demonstrated the simultaneous incorporation of two different modified deoxynucleoside triphosphates—one bearing a primary amino group and another an imidazolyl residue—by Taq polymerase during a polymerase chain reaction (PCR). nih.gov This demonstrates the feasibility of creating complex, functionalized DNA molecules enzymatically. nih.gov

Table 1: Polymerase Activity with Amino-Modified Nucleotides

PolymeraseModified Nucleotide(s)ApplicationFindingReference
Taq DNA Polymerase5-(E-3-aminopropenyl)-dUTP, 5-(3-aminopropynyl)-dUTPPCRThese modified nucleotides are effective substrates. nih.gov
Taq DNA PolymeraseC5-imidazolyl-modified dUTP and 3-(aminopropynyl)-7-deaza-dATPPCRDemonstrated the first simultaneous incorporation of two distinct functionalized nucleotides (imidazole and amino groups). nih.gov
Klenow Fragment (E. coli DNA Pol I)5'-amino-2',5'-dideoxy analogs of A, C, G, UDNA SynthesisAll tested 5'-amino nucleotide analogs were efficiently incorporated into DNA. nih.gov
Various (Taq, KOD XL, Pwo, etc.)C5-modified dUTPs with negatively charged side chainsDNA SynthesisIncorporation success is highly dependent on both the specific polymerase and the nature of the modification. mdpi.com

Exploration of Information Storage and Transfer Capabilities

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. wikipedia.orgwikipedia.org This process relies on the precise pairing of nucleobases. Introducing a modified nucleotide like 2-amino-uridine into a nucleic acid sequence expands the genetic alphabet, creating a synthetic genetic system with the potential for enhanced information storage.

The key to successful information storage and transfer is the ability of the synthetic system to be replicated and transcribed with high fidelity. nih.gov The incorporation of 2-amino-uridine, which can form three hydrogen bonds with adenosine (B11128) (similar to the guanine-cytosine pair), can potentially increase the thermal stability of the resulting duplex. This enhanced stability must be balanced with the ability of polymerases to accurately read the modified base during replication and transcription.

The development of such synthetic genetic systems necessitates a deep understanding of how the modified components interact with the enzymatic machinery of the cell or in vitro system. nih.gov Researchers must ensure that the new, unnatural base pair is not only formed efficiently but is also recognized unambiguously by the relevant polymerases in subsequent rounds of information transfer. nih.govnih.gov The ultimate goal is to create robust systems where the synthetic information can be propagated, maintained, and retrieved as needed, paving the way for applications in long-term data storage and novel biological circuits. nih.govnih.gov

Role in In Vitro Evolution Experiments

In vitro evolution, particularly the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, is a powerful technique for discovering nucleic acid molecules with specific functions from vast combinatorial libraries. nih.govnih.gov The incorporation of modified nucleotides like this compound is a key strategy for enhancing the outcomes of these experiments. nih.govresearchgate.net

Selection for Functional Nucleic Acid Ligands (Aptamers) Incorporating this compound

Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.govnih.gov However, the chemical diversity of natural nucleic acids, composed of only four different bases, is limited compared to the 20 amino acids found in proteins. nih.gov

Incorporating modified nucleotides, such as those containing amino groups, into the initial library for a SELEX experiment dramatically increases the chemical and structural diversity available for selection. researchgate.netpnas.org The primary amino group of 2-amino-uridine can participate in hydrogen bonding, electrostatic interactions, and serve as a nucleophile, functionalities not offered by the standard uracil (B121893) base. This expanded functional repertoire allows for the selection of aptamers with:

Enhanced Binding Affinity: The novel functional groups can form more extensive and specific contacts with the target molecule. nih.gov

Improved Specificity: The unique chemical nature of the modified base can lead to more precise recognition of the target, reducing off-target binding.

Increased Nuclease Resistance: Modifications can render the aptamer less susceptible to degradation by cellular enzymes, a crucial feature for therapeutic and diagnostic applications. nih.gov

The process, often termed "modified-SELEX," has been successfully used to generate high-affinity aptamers against challenging targets where selections with standard nucleotides have failed. researchgate.netstanford.edu

Table 2: Research Findings on SELEX with Modified Nucleotides

FindingSignificanceReference
Increased chemical diversity of libraries leads to aptamers with improved characteristics.Modified nucleotides expand the functional potential of aptamers beyond that of natural DNA/RNA. nih.gov
Aptamers with two different modified bases (e.g., modified dC and dU) show dramatically enhanced properties.Combining modifications can provide synergistic benefits in affinity, specificity, and nuclease resistance. pnas.org
Chemical modifications can allow aptamers to fold into unique structures not accessible to natural nucleic acids.This expands the "shape space" that can be explored during selection, increasing the probability of finding a functional ligand. researchgate.net
Click-chemistry based methods allow for the generation and screening of a wide range of "non-natural" aptamers.This provides a modular and powerful platform for creating highly functional aptamers for difficult targets. stanford.edu

Design of Catalytic Nucleic Acids (Ribozymes) with Modified Residues

Ribozymes are RNA molecules that act as catalysts, much like protein enzymes. wikipedia.org Deoxyribozymes (or DNAzymes) are their DNA counterparts. nih.govuwaterloo.ca The catalytic activity of natural ribozymes is often limited by the chemical functionalities of the four canonical nucleobases. By incorporating modified residues like 2-amino-uridine, the catalytic repertoire of these nucleic acids can be significantly expanded. nih.govresearchgate.net

The introduction of a primary amino group from 2-amino-uridine can provide a catalytic group analogous to the side chain of the amino acid lysine (B10760008). nih.gov This allows the ribozyme or deoxyribozyme to participate in acid-base catalysis or to form covalent intermediates, reactions that are typically the domain of protein enzymes. youtube.com

For example, researchers have demonstrated that the simultaneous incorporation of nucleotides bearing amino and imidazolyl groups (mimicking lysine and histidine) into a DNA library can lead to the selection of deoxyribozymes with significantly enhanced catalytic rates for RNA cleavage. nih.govnih.gov This approach of "functional doping" allows for the design and evolution of novel nucleic acid catalysts for a wide array of chemical transformations, from RNA ligation and cleavage to peptide bond formation. wikipedia.orgnih.gov This opens up possibilities for their use as therapeutic agents that can cleave viral RNA, as biosensors, and as tools in molecular biology and nanotechnology. nih.govyoutube.com

Molecular Interactions Beyond Nucleic Acid Synthesis

Binding to Ribonucleotide-Binding Proteins (e.g., Viral Nucleocapsid Proteins)

Ribonucleotide-binding proteins are a broad class of proteins that interact with RNA and its constituent nucleotides, playing roles in RNA metabolism, transport, and regulation. A key subclass includes viral nucleocapsid proteins, which are crucial for packaging the viral genome and participating in the virus replication cycle. acs.org These proteins often possess specific pockets to bind nucleotides. While extensive research exists on the binding of canonical nucleotides, specific structural and functional data for 2-Amino-uridine-5'-monophosphate are limited. However, general principles of nucleotide recognition provide a framework for understanding its potential interactions.

The specific recognition of a nucleotide by a protein is a multifactorial process involving a combination of electrostatic interactions, hydrogen bonds, and stacking interactions. For ribonucleoside 5'-monophosphates, the phosphate (B84403) group is a key recognition motif. It typically binds to a positively charged pocket on the protein surface, often characterized by a conserved pattern of basic amino acid residues like arginine and lysine (B10760008), which form salt bridges with the negatively charged phosphate. acs.orgrcsb.org

The specificity of binding is largely determined by the hydrogen bonding pattern between the nucleobase and the amino acid side chains in the binding pocket. In the case of this compound, the isocytosine (B10225) base presents a unique set of hydrogen bond donors and acceptors compared to canonical pyrimidines like uracil (B121893) or cytosine.

The exocyclic amino group at the C2 position acts as a hydrogen bond donor.

The ring nitrogen at N3 is a hydrogen bond acceptor.

The carbonyl group at the C4 position serves as a hydrogen bond acceptor.

This distinct arrangement allows for specific recognition by a protein pocket lined with complementary amino acid residues capable of forming a precise network of hydrogen bonds. For instance, the crystal structure of UMP/CMP kinase, an enzyme that phosphorylates UMP and CMP, shows that the specificity for the uracil base of UMP is mediated by water molecules that form hydrogen bonds with the base, a mechanism that could also be relevant for modified pyrimidines. acs.orgnih.gov The additional amino group in this compound would offer a direct hydrogen bond donor, potentially altering or enhancing binding affinity and specificity compared to UMP. Structural data for isocytidine (B125971) within an RNA duplex shows its participation in base pairing, confirming the hydrogen bonding potential of its functional groups. rcsb.org

The binding of nucleotides to proteins can have significant functional consequences, most commonly through allosteric regulation. This is a process where binding at one site on the protein influences the activity at another, often distant, site. researchgate.netwikipedia.org For many enzymes, nucleotide binding can act as either an activator or an inhibitor. For example, in ribonucleotide reductases, which are responsible for synthesizing DNA precursors, the binding of ATP or dATP to an allosteric site acts as a switch that turns the enzyme on or off. researchgate.netacs.org

In the context of viral proteins, the binding of specific nucleotides can be crucial for function. For a viral nucleocapsid protein, binding could induce conformational changes that facilitate RNA packaging or assembly of the viral particle. While direct evidence for this compound is not available, studies on other nucleotide analogues have shown that modifications to the base can significantly alter binding affinity and subsequent viral activity. nih.gov The binding of a non-canonical nucleotide like this compound could potentially disrupt or inhibit the normal function of a viral protein that relies on recognizing standard ribonucleotides, a concept explored in the development of antiviral agents. acs.org

Chelation and Coordination Chemistry with Metal Ions

Metal ions are essential cofactors in a vast number of biological processes, and their interaction with nucleotides is fundamental to many enzymatic reactions, including nucleic acid synthesis. nih.govnih.gov this compound possesses multiple potential sites for metal ion coordination, involving both the phosphate moiety and the nucleobase.

The coordination chemistry of nucleotides with metal ions is complex, with several potential binding sites.

Phosphate Group: The phosphate group is a primary and strong binding site for a wide variety of metal ions (M²⁺), especially at lower pH. nih.gov The negatively charged oxygen atoms of the phosphate act as hard Lewis bases, readily coordinating with hard or borderline Lewis acid metal ions like Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, and Zn²⁺. nih.govuzh.ch This interaction is crucial for neutralizing the negative charge of the phosphodiester backbone in nucleic acids and for positioning nucleotides correctly within enzyme active sites. nih.gov

Nucleobase Moieties: The isocytosine base of this compound offers several potential coordination sites, and its behavior differs from the uracil base found in UMP due to the presence of the C2-amino group. Potential metal-binding sites on the base include the N3 ring nitrogen, the C4-carbonyl oxygen, and the C2-amino group. The involvement of these sites typically occurs at higher pH values after the primary coordination to the phosphate group and can lead to the formation of stable five- or six-membered chelate rings. The presence of the C2-amino group provides an additional nitrogen ligand site not present in uridine (B1682114), potentially altering the stability and structure of the resulting metal complexes compared to those formed with UMP. nih.gov

The chelation of metal ions can significantly influence the biochemical behavior of nucleotides. The coordination of a metal ion to the phosphate group neutralizes its charge, which can affect how the molecule crosses biological membranes and interacts with proteins.

Metal ions are also mechanistically critical for the activity of many enzymes that process nucleotides. researchgate.netresearchgate.net For instance, kinases like UMP/CMP kinase, which transfer a phosphate group from ATP to a nucleoside monophosphate, require a divalent metal ion (typically Mg²⁺) for activity. acs.orgnih.govnovocib.com The metal ion coordinates to the phosphate groups of the nucleotide substrate and ATP, helping to orient them for catalysis and stabilizing the transition state. The specific coordination geometry and stability of the metal-nucleotide complex can therefore directly impact the efficiency of the enzymatic reaction. While specific studies on how metal chelation affects the enzymatic processing of this compound are not detailed in the available literature, the principles derived from studies with UMP and other nucleotides suggest that the nature of the coordinated metal ion would be a critical determinant of its activity as a substrate or inhibitor. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Amino Uridine 5 Monophosphate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution, making it ideal for the conformational analysis of nucleotides like 2-Amino-uridine-5'-monophosphate. youtube.comyoutube.com By analyzing various NMR parameters, a detailed picture of the molecule's preferred shape and flexibility can be constructed.

Key NMR parameters for nucleotide conformational analysis include:

Chemical Shifts: The precise resonance frequency of each nucleus (e.g., ¹H, ¹³C, ³¹P) is highly sensitive to its local electronic environment. Changes in chemical shifts upon binding can map interaction surfaces. youtube.com

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides distance constraints between protons that are close to each other (typically < 5 Å). NOEs are crucial for determining the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ). copernicus.org

While a detailed NMR conformational analysis specifically for free this compound is not extensively published, data for its structural analogue, isocytidine (B125971) (iC), within an RNA duplex, r(CiGCGiCG)₂, has been determined by NMR (PDB ID: 1G3A). proteopedia.org In this context, the NMR data confirmed that the duplex adopts an A-form helical structure. The analysis would have involved assigning resonances and measuring J-couplings and NOEs to define the sugar pucker of each residue and the relative positions of the nucleobases, confirming the Watson-Crick-like base pairing between iC and guanosine (B1672433). proteopedia.org Such studies provide benchmarks for understanding the structural consequences of incorporating this modified nucleotide into a nucleic acid chain.

Table 1: Key NMR Parameters for Nucleotide Conformational Analysis
NMR ParameterInformation GainedRelevance to this compound
Chemical Shifts (¹H, ¹³C, ¹⁵N, ³¹P)Local electronic environment, identification of atoms, mapping binding interfaces.Provides a fingerprint of the molecule; changes indicate interaction with binding partners.
³J-CouplingsDihedral angles, particularly for ribose sugar pucker conformation (C2'-endo vs. C3'-endo).Determines the shape of the sugar ring, a key element of its overall 3D structure.
Nuclear Overhauser Effects (NOEs)Inter-proton distances (< 5 Å), defines glycosidic bond torsion angle (syn vs. anti).Orients the 2-amino-uracil base relative to the ribose-phosphate backbone.

X-ray Crystallography of this compound-Protein Co-complexes

While X-ray crystallography is a gold-standard technique for visualizing molecular interactions at atomic resolution, publicly available crystal structures feature 2-amino-uridine (isocytidine) primarily within nucleic acid duplexes rather than in co-complexes with proteins. The structural data available from the Protein Data Bank (PDB), such as entry 1G3A, is derived from NMR spectroscopy. proteopedia.org However, the principles of structural elucidation remain. Had a crystal structure of this compound in a protein binding pocket been determined, the analysis would reveal precise details of the binding mode.

In a hypothetical protein-ligand complex, X-ray crystallography would identify the specific binding pocket and the key amino acid residues that form interactions with this compound. nih.gov The electron density map would allow for the precise placement of the ligand and the surrounding protein side chains.

Key interactions that would be elucidated include:

Hydrogen Bonds: The 2-amino group, the carbonyl oxygen, and the ribose hydroxyls of the ligand are all potential hydrogen bond donors and acceptors. Crystallography would reveal specific interactions with protein backbone amides/carbonyls or side chains (e.g., Asp, Glu, Asn, Gln, Arg).

Van der Waals Contacts: The shape complementarity between the ligand and the pocket is defined by numerous van der Waals interactions. rcsb.org

Electrostatic Interactions: The negatively charged phosphate (B84403) group would be expected to interact favorably with positively charged residues like Arginine or Lysine (B10760008), or with a metal cofactor. rcsb.org

In the context of the known RNA duplex structure (PDB ID: 1G3A), the "binding pocket" is the local environment within the A-form helix. proteopedia.org The key interacting "residues" are the adjacent nucleotides. The structure shows the isocytidine base forming hydrogen bonds with a guanosine base in a manner analogous to a standard C-G pair.

Water molecules are frequently observed at the interface of protein-ligand complexes and play a critical role in mediating interactions and stabilizing the bound conformation. ias.ac.innih.gov A high-resolution crystal structure would reveal the positions of ordered water molecules that bridge the ligand to the protein. researchgate.net These water-mediated hydrogen bonds increase the plasticity and adaptability of the binding interface, allowing for high-affinity recognition. nih.govresearchgate.net For example, a water molecule might form a hydrogen bond with the ligand's 2-amino group and simultaneously with a backbone carbonyl oxygen of the protein, creating an indirect but crucial link. In nucleic acid structures, ordered water molecules in the major and minor grooves contribute significantly to helix stability.

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often intractable by crystallography or NMR. youtube.com This is particularly relevant for studying enzymes involved in nucleotide metabolism, which can form large, multi-subunit assemblies.

A pertinent example is the structural study of human uridine (B1682114) 5′-monophosphate (UMP) synthase (UMPS), a bifunctional enzyme (52 kDa monomer) that catalyzes the final steps of UMP biosynthesis. nih.gov Cryo-EM studies revealed that UMPS can exist in different oligomeric states, including an active dimer and inactive, higher-order multimolecular condensates. nih.gov Although this study focuses on the product UMP, it illustrates the power of cryo-EM to capture different functional states of a large complex. If this compound were an inhibitor or substrate for a large enzyme, cryo-EM could be used to visualize the entire complex in its presence, revealing how ligand binding might induce conformational changes across distant domains or alter the oligomeric state of the enzyme. youtube.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to obtain a complete thermodynamic profile of a binding interaction in solution. researchgate.netiitkgp.ac.in It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing its binding partner. numberanalytics.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net

For the interaction of this compound with a target protein, ITC would provide invaluable data on the forces driving the binding.

Binding Affinity (Kₐ or K₋): Quantifies the strength of the interaction.

Enthalpy (ΔH): Reflects the change in heat content upon binding, related to the formation and breaking of hydrogen bonds and van der Waals interactions.

Entropy (ΔS): Represents the change in disorder, arising from the displacement of water molecules and changes in conformational freedom of the ligand and protein.

Table 2: Representative Thermodynamic Data from an ITC Experiment (Hypothetical)
ParameterValueInterpretation
Stoichiometry (n)1.05Indicates a 1:1 binding ratio of ligand to protein.
Binding Affinity (Kₐ)2.5 x 10⁶ M⁻¹Strong binding interaction.
Dissociation Constant (K₋)0.4 µMSub-micromolar affinity.
Enthalpy (ΔH)-8.5 kcal/molThe interaction is enthalpically driven and exothermic, likely due to favorable hydrogen bond formation.
Entropy (TΔS)+2.0 kcal/molThe interaction is entropically favorable, possibly due to the release of ordered water molecules from the binding interface.
Gibbs Free Energy (ΔG)-10.5 kcal/molThe overall binding process is spontaneous and thermodynamically favorable.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govebi.ac.uk It provides precise data on the kinetics of a binding event, namely the association rate (kₐ) and the dissociation rate (k₋). nicoyalife.com In a typical SPR experiment, a protein (ligand) is immobilized on a sensor chip surface, and a solution containing this compound (analyte) flows over it. Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass. youtube.com

The key kinetic parameters obtained from SPR are:

Association Rate Constant (kₐ or kₒₙ): Measures how quickly the ligand and analyte form a complex.

Dissociation Rate Constant (k₋ or kₒբբ): Measures the stability of the complex, or how quickly it breaks apart.

Equilibrium Dissociation Constant (K₋): Calculated as the ratio k₋/kₐ, it represents the affinity of the interaction and can be used to validate data from techniques like ITC. youtube.com

Table 3: Representative Kinetic Data from an SPR Experiment (Hypothetical)
ParameterValueInterpretation
Association Rate (kₐ)5.0 x 10⁵ M⁻¹s⁻¹Moderately fast on-rate for complex formation.
Dissociation Rate (k₋)2.0 x 10⁻¹ s⁻¹The complex has a half-life of a few seconds, indicating a relatively stable interaction.
Dissociation Constant (K₋)0.4 µMThe affinity calculated from kinetic rates is consistent with thermodynamic measurements.

Synthetic Methodologies and Analog Development

Chemo-Enzymatic Synthesis of 2-Amino-uridine-5'-monophosphate

Chemo-enzymatic methods offer an environmentally friendly and efficient alternative to traditional multi-step chemical syntheses by utilizing the high selectivity and catalytic power of enzymes. nih.gov These approaches often reduce the need for protecting groups and can lead to higher yields under milder reaction conditions.

Optimization of Biocatalytic Reaction Conditions

The efficiency of biocatalytic synthesis is highly dependent on reaction conditions. For the synthesis of related nucleoside monophosphates, key parameters that are often optimized include temperature, pH, substrate concentration, and enzyme loading. For instance, in the enzymatic synthesis of pseudouridine-5'-phosphate (ΨMP), a structural isomer of uridine (B1682114) monophosphate, a compromise between the formation rate and the final concentration was achieved at a uridine concentration of 1.0 M. nih.gov The temperature optimum for this specific cascade reaction was found to be 30 °C. nih.gov

The presence of cofactors can also be critical. In the same ΨMP synthesis, the activities of the enzymes DeoB and YeiN were dependent on the concentration of Mn²⁺, with saturation achieved at ≥ 10 mM. nih.gov Similarly, in the production of cytidine (B196190) 5'-monophosphate (5'-CMP), the use of uridine-cytidine kinase requires a phosphate (B84403) donor like ATP. nih.gov Optimizing the concentrations of these cofactors is essential for maximizing product yield.

A study on the production of ΨMP from UMP demonstrated that a double variant of E. coli PpnN (RY) showed significantly higher specific activity and was less sensitive to product inhibition compared to the wild-type enzyme. nih.gov This highlights the importance of enzyme engineering in optimizing biocatalytic processes. By using the RY variant, a five-fold increase in productivity was achieved. nih.gov

ParameterOptimal Condition/ObservationReference
Substrate Concentration~1.0 M Uridine for ΨMP synthesis nih.gov
Temperature30 °C for ΨMP cascade reaction nih.gov
Cofactor Concentration≥ 10 mM Mn²⁺ for DeoB and YeiN activity nih.gov
Enzyme EngineeringRY double variant of PpnN showed ~5-fold higher specific activity for UMP nih.gov
Product Yield≥ 95% for ΨMP from UMP rearrangement nih.gov

Enzyme Immobilization Techniques for Sustainable Production

Enzyme immobilization is a key strategy for improving the economic feasibility and sustainability of biocatalytic processes. It allows for easy separation of the enzyme from the reaction mixture, enhances enzyme stability, and enables reuse of the biocatalyst. nih.govbohrium.com

A common method for enzyme immobilization is covalent attachment to a solid support. For example, uracil (B121893) phosphoribosyltransferase (UPRT) from Thermus thermophilus HB8 has been successfully immobilized on glutaraldehyde-activated magnetic iron oxide porous microparticles. nih.gov This immobilized enzyme, MTtUPRT3, was stable over a broad temperature (70-100 °C) and pH (6-8) range and could be reused up to eight times for the synthesis of uridine-5'-monophosphate (UMP). nih.gov

In another example, for the production of 5'-CMP, uridine-cytidine kinase (UCK) and acetate (B1210297) kinase (AcK) were co-immobilized on ε-polylysine-functionalized sepharose. bohrium.com This co-immobilized system showed high immobilization yield and could be recycled 10 times with over 70.6% residual activity. bohrium.com Similarly, uridine-cytidine kinase and polyphosphate kinase have been co-immobilized on a metal chelate resin, allowing for efficient and continuous catalytic reaction for up to five batches with an average molar yield of 91.2%. nih.gov

Enzyme SystemSupport MaterialKey FindingReference
Uracil phosphoribosyltransferase (UPRT)Magnetic iron oxide microparticlesReusable for up to 8 cycles for UMP synthesis. nih.gov
Uridine-cytidine kinase (UCK) and Acetate kinase (AcK)ε-polylysine-functionalized sepharoseRetained >70.6% activity after 10 cycles for 5'-CMP production. bohrium.com
Uridine-cytidine kinase and Polyphosphate kinaseMetal chelate resinAchieved an average molar yield of 91.2% over 5 batches for 5'-CMP production. nih.gov

Chemical Synthesis Strategies for this compound

Purely chemical synthesis provides a versatile route to this compound and its analogs, allowing for the introduction of a wide range of modifications that may not be accessible through enzymatic methods.

Protecting Group Chemistry and Phosphorylation Methods

The chemical synthesis of nucleosides and nucleotides requires a careful strategy of protecting reactive functional groups to ensure regioselectivity during chemical transformations. For the synthesis of nucleoside phosphoramidites, which are key building blocks for oligonucleotide synthesis, the reactive hydroxy and exocyclic amino groups of the nucleoside are typically protected. wikipedia.org Common protecting groups for the 5'-hydroxyl group include the dimethoxytrityl (DMT) group. researchgate.net The 2'-hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net The choice of protecting groups is critical and they must be stable to the reaction conditions used for subsequent modifications and be removable without affecting the final product. nih.gov

Phosphorylation is a key step in the synthesis of nucleoside monophosphates. This can be achieved using various phosphorylating agents. For instance, protected ribonucleosides can be converted to phosphoramidites using reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net Another approach is the Khorana–Moffatt procedure, which involves the coupling of a sugar monophosphate with uridine 5′-monophosphomorpholidate. nih.gov

A recent development has shown that 2-aryl-4-(dimethylamino)pyridine-N-oxides can catalyze the chemoselective phosphorylation of hydroxyl-containing amino acid derivatives and polyols with phosphoryl chlorides, mimicking kinase-like reactivity. rsc.org

Development of Nucleoside Phosphoramidates for Intracellular Delivery in Research

A significant challenge in the application of nucleoside monophosphates in cellular studies is their poor membrane permeability due to their negative charge. To overcome this, prodrug strategies have been developed, with nucleoside phosphoramidates being a prominent example. nih.gov

Phosphoramidates are derivatives of nucleoside monophosphates where one or more of the acidic protons of the phosphate group are replaced with an amino acid or another amine-containing moiety. nih.gov These modifications mask the negative charge of the phosphate group, facilitating passive diffusion across cell membranes. Once inside the cell, the phosphoramidate (B1195095) is designed to be enzymatically cleaved, releasing the active nucleoside monophosphate. nih.gov For example, stable and water-soluble amino acid phosphomonoester amidates of AZT have been synthesized and shown to be enzymatically converted to the corresponding monophosphates intracellularly. nih.gov

The development of phosphoramidite (B1245037) building blocks of modified nucleosides is crucial for their incorporation into oligonucleotides using automated solid-phase synthesis. For instance, 2'-Deoxy-2'-(N-trifluoroacetyl)amino-5'-O-DMTr-uridine 3'-CED phosphoramidite is an analog used for the synthesis of modified DNA or RNA. broadpharm.com

Synthesis of Derivatives and Conjugates for Research Probes

The synthesis of derivatives and conjugates of this compound is essential for creating research probes to study biological processes. These modifications can include the introduction of fluorescent labels, photo-crosslinkers, or affinity tags.

For example, C-5 substituted uridine derivatives have been synthesized and used to create affinity probes for glycosyltransferases. nih.gov UDP-5-propylamine and its derivatives were synthesized through Heck alkylation of 5-mercuriuridines followed by hydrogenation. nih.gov These derivatives were then used as competitive inhibitors and for the preparation of affinity chromatography columns. nih.gov

The synthesis of photoactive RNA phosphoramidites, such as those containing 5-bromouridine, 5-iodouridine, and O4-triazolouridine, allows for the site-specific incorporation of photoreactive probes into RNA sequences. researchgate.net These probes can be used to study RNA-protein interactions and RNA structure.

Furthermore, a postsynthetic strategy has been developed for introducing 2,6-diaminopurine (B158960) and other 2-amino group-containing ligands into oligonucleotides using a 2-fluoro-6-amino-adenosine precursor. acs.orgnih.gov The electronegative fluorine at the 2-position deactivates the 6-amino group, obviating the need for a protecting group, and allows for simple nucleophilic substitution with an amine to introduce the desired functionality. acs.orgnih.gov

Fluorescently Labeled this compound

The introduction of a fluorescent group onto this compound creates a powerful probe for monitoring nucleic acid structure and dynamics. The intrinsic fluorescence of natural nucleic acid bases is generally too low to be useful for analytical purposes. Therefore, the site-specific incorporation of a fluorescent analog is a common strategy. nih.gov

Synthetic Strategies

While direct synthesis of fluorescently labeled this compound is not extensively detailed in the literature, established bioconjugation techniques can be applied. The primary amino group at the C2 position of the pyrimidine (B1678525) ring serves as a convenient handle for chemical modification. A common approach involves the reaction of the amino group with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of the fluorophore.

Another potential strategy involves modifying the uridine scaffold at different positions before or after phosphorylation. For instance, a "clickable" functional group, like an alkyne, could be introduced at the 2'-position of the ribose sugar. nih.gov This allows for the subsequent attachment of an azide-containing fluorophore via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov This postsynthetic modification approach offers flexibility in the choice of fluorescent label. nih.gov

Properties and Applications

The utility of a fluorescent nucleotide analog is highly dependent on its photophysical properties. An ideal probe should have a high fluorescence quantum yield, be sensitive to its local environment, and cause minimal perturbation to the biological system under study. nih.gov For example, 2-aminopurine (B61359), a fluorescent analog of adenine, exhibits a quantum yield that is highly sensitive to base stacking and local conformation, making it an excellent probe for DNA and RNA structure. nih.gov

Fluorescently labeled this compound analogs could be used in a variety of applications, including:

Fluorescence Resonance Energy Transfer (FRET): As part of a FRET pair, these analogs can be used to measure distances and detect conformational changes in nucleic acids and protein-nucleic acid complexes. nih.gov

Enzyme Assays: Monitoring the change in fluorescence upon enzymatic incorporation of the analog into a growing nucleic acid chain.

Cellular Imaging: Visualizing the localization and transport of specific RNA molecules within living cells. nih.gov

A variety of fluorescent dyes can be used for labeling, each with distinct spectral properties. The choice of dye depends on the specific application and available instrumentation.

FeatureDescription
Excitation Max (λex) The wavelength of light that the fluorophore absorbs most efficiently.
Emission Max (λem) The wavelength of light that the fluorophore emits most intensely after excitation.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.
Applications Use in FRET, enzyme assays, cellular imaging.

Biotinylated Analogs for Affinity Studies

Biotinylation, the covalent attachment of biotin (B1667282), is a widely used technique for labeling and purifying nucleic acids and their interacting partners. The extremely high affinity between biotin and avidin (B1170675) (or streptavidin) (Kd ≈ 10-15 M) forms the basis of many powerful affinity-based applications. researchgate.net

Synthetic Methodologies

The synthesis of biotinylated this compound can be readily achieved by coupling the 2-amino group with an activated form of biotin. A common method involves reacting the nucleotide with an N-hydroxysuccinimide ester of biotin (Biotin-NHS). biorxiv.org This reaction is typically carried out in a suitable buffer at room temperature. biorxiv.org Often, a linker or spacer arm is placed between the biotin molecule and the nucleotide to minimize steric hindrance and ensure that the biotin is accessible for binding to streptavidin. nih.gov

An alternative one-step synthesis involves the direct coupling of an amine-modified nucleotide with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC). researchgate.net For instance, a derivative like adenosine (B11128) 5'-(6-aminohexyl) phosphoramide (B1221513) can be synthesized and then conjugated to biotin. researchgate.net A similar strategy could be applied to this compound.

Purification of the resulting biotinylated nucleotide is typically achieved using chromatographic techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC). nih.gov

Applications in Affinity Studies

Biotinylated ligands are invaluable tools for studying molecular interactions without the need for radioactive materials. nih.gov Once a nucleic acid is labeled with a biotinylated analog of this compound, it can be used as a "bait" to capture and identify binding partners.

Key applications include:

Affinity Purification: Biotin-labeled RNA or DNA can be selectively captured from a complex mixture, such as a cell lysate, using streptavidin-coated beads. biorxiv.org The bound molecules, including specific RNA-binding proteins, can then be eluted and identified by techniques like mass spectrometry. biorxiv.org

Receptor-Ligand Interaction Studies: These analogs can be used to characterize binding proteins and receptors. nih.gov The high specificity of the biotin-streptavidin interaction allows for the isolation and identification of even low-abundance receptor molecules. nih.gov

Affinity Chromatography: Biotin-labeled polynucleotides can be quantitatively retained on avidin-sepharose columns, enabling their separation and purification. pnas.org

It is important to note that the process of biotinylation can increase the hydrophobicity of the labeled molecule, which may in some cases lead to non-specific binding. nih.gov Therefore, appropriate controls are essential in affinity-based experiments. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These calculations can predict molecular geometry, charge distribution, and reactivity descriptors. For a molecule like 2-Amino-uridine-5'-monophosphate, QM methods can be used to understand the electronic landscape that governs its chemical behavior.

Table 1: Representative Quantum Mechanical Calculation Parameters for Nucleotide Analysis

Parameter Description Typical Method Application to this compound
Geometry Optimization Finding the lowest energy conformation of the molecule. DFT (e.g., B3LYP functional with a basis set like 6-31G*) To determine the stable 3D structure of the molecule.
Frequency Analysis Calculation of vibrational frequencies to confirm a true energy minimum and to predict infrared spectra. DFT To ensure the optimized geometry is a stable state and not a transition state.
Frontier Molecular Orbital (FMO) Analysis Calculation of the HOMO and LUMO energies and distributions. DFT To predict sites of electrophilic and nucleophilic attack and to estimate chemical reactivity.

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density to understand charge distribution and bonding interactions. | DFT | To determine the partial charges on each atom, which are crucial for understanding intermolecular interactions. |

Molecular Dynamics (MD) Simulations of this compound in Aqueous Solution and Protein Active Sites

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in water or within the binding pocket of a protein.

In an aqueous solution, MD simulations can reveal how the molecule interacts with surrounding water molecules, its conformational flexibility, and the dynamics of its hydration shell. This information is crucial for understanding its solubility and how it presents itself for binding to a target protein.

When placed within the active site of a protein, MD simulations can elucidate the specific interactions that stabilize the ligand-protein complex. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. While specific MD studies on this compound are not prominent, the methodology is widely used. For instance, MD simulations have been employed to study the binding of various nucleotide analogs to their target enzymes, providing insights into the dynamic nature of these interactions. nih.gov

Docking Studies for Ligand-Target Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to predict its potential protein targets and to estimate the strength of the binding affinity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. This can help in identifying key amino acid residues involved in the interaction and in predicting whether the molecule is likely to be an inhibitor or a substrate of the enzyme. While specific docking studies for this compound are not widely published, the methodology is a standard tool in drug discovery and has been applied to a vast number of nucleotide-like compounds to predict their biological targets. nih.gov

Table 2: Key Steps in a Typical Molecular Docking Study

Step Description Relevance to this compound
1. Ligand Preparation Generating a 3D structure of the ligand and assigning appropriate charges and atom types. Creating a computationally ready model of this compound.
2. Target Preparation Obtaining the 3D structure of the protein target (from PDB or homology modeling) and defining the binding site. Identifying potential enzyme targets for this compound.
3. Docking Placing the ligand into the binding site in various orientations and conformations. Predicting the most likely binding pose of the molecule in the active site.

| 4. Scoring and Analysis | Using a scoring function to rank the different poses and analyzing the interactions in the best-ranked pose. | Estimating the binding affinity and identifying key interactions for lead optimization. |

Computational Design of this compound-Binding Molecules

The field of computational protein design aims to create novel proteins with specific functions, such as binding to a particular small molecule. nih.gov Computational methods can be used to design proteins or other molecules that specifically recognize and bind to this compound. This has potential applications in creating biosensors, developing new therapeutic agents, or engineering novel metabolic pathways.

The design process typically involves creating a computational model of a protein scaffold and then using algorithms to mutate the amino acid sequence to create a binding pocket that is complementary in shape and chemical properties to the target molecule. These designs can then be experimentally validated. While there are no specific reports on the design of proteins to bind this compound, the general principles of computational design are well-established for other small molecules and could be readily applied. nih.gov

Similarly, computational methods are used to design small molecule inhibitors that can bind to the active sites of enzymes. If this compound were identified as a substrate for a particular enzyme, these methods could be used to design molecules that mimic its structure and block the enzyme's activity.

Methodological Approaches for Studying 2 Amino Uridine 5 Monophosphate

Chromatographic Techniques for Separation and Purification (HPLC, FPLC)

The separation and purification of 2-amino-uridine-5'-monophosphate, a modified nucleotide, relies on established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC). These methods are crucial for isolating the compound from complex mixtures, such as enzymatic reaction products or cellular extracts.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis and purification of nucleotides. For compounds like this compound, reversed-phase (RP) HPLC is often employed. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Key parameters that are optimized for the separation of nucleotides include:

Mobile Phase Composition: A gradient elution is typically used, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer is gradually increased. This allows for the separation of compounds with a wide range of polarities. nih.gov The aqueous component often contains a buffer to control pH and an ion-pairing reagent.

Ion-Pairing Reagents: To enhance the retention of highly polar compounds like nucleotides on a reversed-phase column, ion-pairing reagents such as tributylamine (B1682462) or tetrabutylammonium (B224687) hydroxide (B78521) are often added to the mobile phase. glsciences.comsemanticscholar.org These reagents form a neutral complex with the negatively charged phosphate (B84403) groups of the nucleotides, increasing their interaction with the stationary phase.

pH: The pH of the mobile phase is a critical parameter as it affects the ionization state of the nucleotide and thus its retention time. semanticscholar.org

Column Temperature: Maintaining a consistent column temperature is important for reproducible results. glsciences.com

A typical HPLC method for the separation of nucleotides might involve a C18 column and a mobile phase gradient of acetonitrile in a buffered aqueous solution containing an ion-pairing reagent, with detection at a specific UV wavelength (e.g., 254 nm). semanticscholar.org

Fast Protein Liquid Chromatography (FPLC):

While FPLC is most commonly associated with protein purification, it can also be adapted for the separation of nucleic acids and nucleotides. rsc.org FPLC systems operate at lower pressures than HPLC but can handle larger sample volumes, making them suitable for preparative scale purifications.

For nucleotide purification, ion-exchange chromatography (IEX) is a common FPLC technique. Anion-exchange chromatography is particularly useful for separating negatively charged molecules like nucleotides. The stationary phase consists of a resin with positively charged functional groups that bind the negatively charged phosphate groups of the nucleotides. Elution is typically achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions and releases the bound nucleotides in order of their charge.

Table 1: Comparison of HPLC and FPLC for Nucleotide Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Fast Protein Liquid Chromatography (FPLC)
Primary Use Analytical and preparative separation of small molecules and biomolecules.Preparative purification of proteins and other biomolecules. rsc.org
Operating Pressure HighLow to Medium
Column Type Typically stainless steel columns packed with small particles (e.g., 3-5 µm). glsciences.comsemanticscholar.orgOften glass or biocompatible plastic columns with larger beads.
Separation Principle Reversed-phase, ion-exchange, size-exclusion, etc.Primarily ion-exchange, size-exclusion, and affinity chromatography. rsc.org
Resolution HighModerate to High
Sample Volume Small to largeTypically larger for preparative work.

Mass Spectrometry for Identification and Quantification in Complex Mixtures (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the identification and quantification of this compound in complex biological matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

The process involves:

Chromatographic Separation (LC): The sample is first injected into an HPLC system, where this compound is separated from other components in the mixture. nih.gov This step is crucial for reducing matrix effects and improving the accuracy of quantification.

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used technique for nucleotides as it is a soft ionization method that minimizes fragmentation of the analyte. researchgate.net

Mass Analysis (MS): In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact molecular ion of this compound is determined.

Fragmentation (Collision-Induced Dissociation): The selected precursor ion is then fragmented in a collision cell.

Tandem Mass Analysis (MS/MS): The resulting fragment ions are analyzed in the second stage of mass analysis (MS2).

Multiple Reaction Monitoring (MRM):

For quantification, a technique called multiple reaction monitoring (MRM) is often employed. researchgate.net In MRM, specific precursor-to-product ion transitions for this compound are monitored. This highly specific detection method provides excellent sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex samples like urine or cell extracts. nih.govresearchgate.net

Table 2: Example LC-MS/MS Parameters for Nucleotide Analysis

ParameterSetting
LC Column C18 reversed-phase column nih.govresearchgate.net
Mobile Phase A Water with an additive like formic acid or tributylamine glsciences.comresearchgate.net
Mobile Phase B Acetonitrile or Methanol glsciences.comresearchgate.net
Ionization Mode Electrospray Ionization (ESI), typically in negative mode glsciences.com
MS/MS Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (m/z) [M-H]⁻ for this compound
Product Ions (m/z) Specific fragments of the parent molecule

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometer parameters to achieve the desired sensitivity, specificity, and accuracy for the analysis of this compound. nih.gov

Cell-Free Transcription and Translation Systems for Modified Nucleic Acid Studies

Cell-free transcription and translation (TXTL) systems provide a powerful in vitro platform for studying the effects of modified nucleotides like this compound on the fundamental processes of gene expression. youtube.com These systems consist of cellular extracts that contain all the necessary machinery for transcription and translation, including RNA polymerase, ribosomes, tRNAs, and amino acids. youtube.comnih.gov

The open nature of cell-free systems allows for the direct addition of modified nucleotides, such as the triphosphate form of 2-amino-uridine, to the reaction mixture. This enables researchers to investigate:

Incorporation into RNA: By providing the triphosphate form of 2-amino-uridine as a substrate for RNA polymerase, it is possible to study its incorporation efficiency into newly synthesized RNA transcripts. researchgate.net

Effects on Transcription: The presence of the modified nucleotide can be assessed for its impact on the rate and fidelity of transcription.

Advantages of Cell-Free Systems for Studying Modified Nucleic Acids:

Direct Control: Researchers have precise control over the reaction components, allowing for the systematic variation of the concentration of the modified nucleotide and other factors. youtube.com

Reduced Complexity: The absence of a cell wall and other cellular structures simplifies the experimental setup and analysis.

High Throughput: Cell-free reactions can be easily scaled down and performed in multi-well plates, facilitating high-throughput screening of different modified nucleotides or experimental conditions. youtube.com

Table 3: Components of a Typical E. coli-based Cell-Free TXTL System

ComponentFunction
Cell Extract Contains RNA polymerase, ribosomes, translation factors, etc. youtube.com
DNA Template Plasmid or linear DNA encoding the gene of interest. youtube.com
NTPs ATP, GTP, CTP, and UTP (can be substituted or supplemented with modified NTPs). youtube.com
Amino Acids The 20 standard amino acids for protein synthesis. nih.gov
Energy Source An ATP regeneration system (e.g., creatine (B1669601) phosphate and creatine kinase). nih.gov
Salts and Buffers To maintain optimal pH and ionic strength. nih.gov

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are fundamental for characterizing the interactions between this compound and enzymes involved in nucleotide metabolism. These assays allow for the determination of key kinetic parameters and the assessment of the compound's inhibitory potential.

Enzyme Kinetics:

Enzyme kinetic studies are performed to understand how this compound, or its di- and triphosphate derivatives, function as substrates or inhibitors for specific enzymes. A key enzyme of interest would be UMP synthase, a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine (B1678525) biosynthesis. wikipedia.orguniprot.org

The standard approach involves measuring the initial rate of the enzymatic reaction at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for the substrate.

kcat (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

kcat/Km (catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product.

Spectrophotometric assays are commonly used to monitor the progress of these reactions by detecting changes in absorbance at a specific wavelength corresponding to the consumption of a substrate or the formation of a product. nih.gov

Inhibition Assays:

To investigate if this compound or its derivatives act as inhibitors of a particular enzyme, inhibition assays are performed. These assays involve measuring the enzyme's activity in the presence of varying concentrations of the potential inhibitor. The results can reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, which is often expressed as the IC50 (the concentration of inhibitor required to reduce the enzyme's activity by 50%).

Table 4: Key Parameters in Enzyme Kinetics and Inhibition

ParameterDescription
Km Substrate concentration at ½ Vmax; indicates substrate affinity. nih.gov
kcat Turnover number; measures the rate of catalysis. nih.gov
kcat/Km Catalytic efficiency of the enzyme.
IC50 Concentration of an inhibitor that reduces enzyme activity by 50%.

Gene Editing and Mutagenesis to Investigate Protein-Nucleotide Interactions

Gene editing and site-directed mutagenesis are powerful molecular biology techniques used to probe the specific interactions between a protein and a nucleotide like this compound. These methods allow for the precise modification of the gene encoding a target protein, leading to changes in the protein's amino acid sequence.

Site-Directed Mutagenesis:

Site-directed mutagenesis is used to introduce specific mutations (substitutions, insertions, or deletions) into the DNA sequence of a gene. nih.gov This allows researchers to alter specific amino acids in the protein's active site or other regions hypothesized to be involved in binding this compound.

By comparing the enzymatic activity or binding affinity of the wild-type protein to that of the mutant proteins, researchers can deduce the roles of individual amino acids in the protein-nucleotide interaction. For example, if a mutation of a specific residue leads to a significant decrease in binding affinity for this compound, it suggests that this residue is directly involved in the binding interaction.

Random Mutagenesis:

Random mutagenesis techniques, such as error-prone PCR, are used to introduce random mutations throughout a gene. jenabioscience.com This approach can be used to screen for mutations that enhance or diminish the protein's interaction with this compound, potentially identifying previously unknown residues that are important for binding or catalysis. jenabioscience.com Libraries of mutant proteins can be generated and screened for desired properties.

Table 5: Applications of Gene Editing and Mutagenesis in Studying Protein-Nucleotide Interactions

TechniqueApplicationResearch Question Addressed
Site-Directed Mutagenesis Introduce specific amino acid changes in a protein's active site or binding pocket. nih.govWhat is the role of a specific amino acid in binding or catalysis of this compound?
Random Mutagenesis Create a library of random protein variants. jenabioscience.comWhich amino acid changes can alter the protein's interaction with this compound?
Gene Editing (e.g., CRISPR-Cas9) Modify the endogenous gene in a cellular context to study the in vivo consequences of altered protein-nucleotide interactions.How does a specific mutation in an enzyme affect the metabolism of this compound within a living cell?

These methodological approaches provide a comprehensive toolkit for the detailed investigation of this compound, from its basic biochemical properties to its interactions within complex biological systems.

Future Directions and Emerging Research Avenues

Exploration of 2-Amino-uridine-5'-monophosphate in Prebiotic Chemistry Models

The study of life's origins is deeply rooted in understanding the chemical components that may have formed the first genetic material. The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary polymer of life, storing information and catalyzing reactions before the advent of DNA and proteins. wikipedia.orgbioninja.com.aukhanacademy.orgnih.gov Within this framework, researchers are increasingly exploring non-canonical nucleobases as potential components of primordial genetic systems. nih.gov

The investigation into this compound (iso-CMP) and its pairing partner, isoguanosine (B3425122), offers a fascinating case study. This alternative base pair has been examined for its potential role in a prebiotic genetic alphabet. However, research has revealed significant challenges to this hypothesis. For instance, derivatives of isocytidine (B125971) have been shown to undergo deamination under the alkaline conditions often used to deprotect bases after oligonucleotide synthesis, a process that could have been a barrier to its stability on early Earth. nih.gov Furthermore, the tautomeric ambiguity of isoguanine (B23775) can lead to mispairing with thymine (B56734) or uracil (B121893). nih.gov These findings suggest that while the isocytidine-isoguanosine pair can be enzymatically recognized and incorporated into nucleic acids by certain polymerases (e.g., T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment), its inherent instabilities make it an unlikely candidate for the primary information storage system in the earliest forms of life. nih.gov

Despite these limitations in prebiotic models, these very properties make the iso-C/iso-G pair a valuable tool for contemporary laboratory research, providing an orthogonal system to the natural A-T and G-C pairs. nih.gov Future research will likely continue to probe the potential of other non-canonical nucleotides in origin-of-life scenarios, building on the lessons learned from molecules like iso-CMP. nih.govnih.gov

Development of Novel Biosensors and Diagnostic Tools

The unique chemical properties of modified nucleosides, including this compound, present significant opportunities for creating novel biosensors and diagnostic tools. bldpharm.com These tools often rely on the specific recognition of a target molecule, which triggers a measurable signal, such as fluorescence.

The core principle involves incorporating modified nucleotides into nucleic acid probes. For example, fluorescent probes based on pyrimidine (B1678525) derivatives have been successfully developed as nanoparticles for the selective detection of bacteria like Pseudomonas aeruginosa. nih.gov Similarly, DNA probes modified with the fluorescent base analog 2-aminopurine (B61359) have been engineered to detect specific amino acids like L-cysteine with high sensitivity. nih.gov These examples establish a strong precedent for the potential use of this compound in similar applications. Its unique structure could be functionalized with reporter groups (e.g., fluorophores) to create highly specific probes for detecting nucleic acid sequences, proteins, or small molecules. bldpharm.com

An emerging and highly promising area is the development of riboswitch-based biosensors. These are RNA molecules that change their conformation upon binding to a specific ligand, thereby regulating gene expression or producing a signal. acs.org It is conceivable that synthetic riboswitches could be engineered to specifically recognize 2-Amino-uridine or its phosphorylated forms, enabling the real-time monitoring of its concentration within living cells or in complex biological samples. Such tools would be invaluable for studying the metabolism and function of this and other unnatural nucleotides.

Engineering of Organisms for the Biosynthesis and Utilization of this compound

Metabolic engineering, the practice of optimizing genetic and regulatory processes within cells, offers a powerful route to produce valuable compounds and to incorporate modified building blocks into cellular machinery. mathworks.comfigshare.com There is growing interest in engineering organisms to synthesize and utilize non-canonical nucleotides like this compound (iso-CMP).

The natural de novo biosynthesis pathway for uridine (B1682114) monophosphate (UMP) is well-characterized, starting from precursors like aspartate and carbamoyl (B1232498) phosphate (B84403) and proceeding through the intermediate orotidine (B106555) 5'-monophosphate (OMP). nih.govontosight.aiwikipedia.orgresearchgate.net Researchers have successfully engineered bacteria like Bacillus subtilis for the enhanced production of natural nucleosides such as cytidine (B196190). nih.govresearchgate.net

Building on this knowledge, scientists are developing enzymatic methods for the synthesis of modified nucleoside monophosphates. Studies have shown that certain nucleoside kinases, such as those from Drosophila melanogaster and Bacillus subtilis, can phosphorylate isocytidine, although with varying efficiencies compared to their natural substrates. mdpi.comvu.lt Furthermore, enzymatic pathways are being constructed for the de novo biosynthesis of unnatural DNA precursors, such as 2'-deoxyisoguanosine (B9890) 5'-monophosphate (the pairing partner for deoxy-isocytidine), using enzymes from bacteriophages. researchgate.netnih.govillinois.edu

These advancements pave the way for engineering microorganisms that can produce iso-CMP from simple starting materials. By introducing and optimizing the necessary enzymatic steps and blocking competing metabolic pathways, it may become possible to create "cell factories" for the sustainable and cost-effective production of this and other valuable modified nucleotides. nih.gov Moreover, engineering the cellular machinery (e.g., polymerases) to accept and utilize these analogs could enable the in vivo synthesis of nucleic acids with an expanded genetic alphabet. figshare.comfrontiersin.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of this compound and its analogs position them at the crossroads of chemistry, biology, and materials science. This interdisciplinary nexus is a fertile ground for innovation, leading to the development of novel functional materials and systems.

A key area of exploration is the creation of new biomaterials. For instance, the incorporation of modified nucleosides into DNA and RNA can alter their structural and functional properties, leading to applications in nanotechnology. Research on tellurium-modified DNA has shown that such alterations can produce strong topographic signals, suggesting potential uses in direct nucleic acid imaging and the construction of molecular electronics. mdpi.com The introduction of the 2-amino group in 2-Amino-uridine could similarly be exploited to modulate the self-assembly of nucleic acid strands, potentially leading to the formation of novel hydrogels, nanostructures, or data storage materials.

The synthesis of these modified nucleosides is itself an interdisciplinary endeavor, blending organic chemistry techniques with biocatalysis. mit.edumdpi.com The development of efficient synthetic routes, whether purely chemical or chemoenzymatic, is crucial for making these compounds readily available for a wide range of applications. mdpi.comnih.gov As chemists design and create new analogs, biologists can test their function in cellular systems, and materials scientists can explore their incorporation into new devices and materials, creating a synergistic cycle of discovery and application.

Expanding the Chemical Space of this compound Analogs for Research Applications

Systematically modifying the structure of this compound allows researchers to create a diverse library of chemical analogs, each with potentially unique properties and applications. This expansion of "chemical space" is a cornerstone of drug discovery and the development of molecular probes. frontiersin.orgnih.gov

Research has already demonstrated the feasibility of synthesizing a wide array of uridine derivatives and their 5'-monophosphate analogs. mdpi.comnih.gov Modifications can be made to the nucleobase, the sugar moiety, or the phosphate group. bldpharm.combiosynth.com For example, enzymatic synthesis approaches have proven effective for producing various modified nucleoside 5'-monophosphates, showcasing the potential to generate a broad spectrum of analogs. mdpi.comnih.gov

These analogs serve as powerful tools for a variety of research purposes:

Probing Enzyme Mechanisms: By systematically altering functional groups, researchers can dissect the interactions between nucleotides and enzymes like polymerases and kinases, shedding light on their mechanisms of action and fidelity. nih.gov

Synthetic Biology: Creating novel base pairs with new functionalities is a key goal of synthetic biology. Analogs of iso-CMP are central to efforts to expand the genetic alphabet, which could ultimately allow for the site-specific incorporation of unnatural amino acids into proteins. frontiersin.org

Therapeutic Development: Modified nucleosides have a long history as antiviral and anticancer drugs. researchgate.net By creating and screening libraries of this compound analogs, researchers may identify new lead compounds for therapeutic intervention. mdpi.com

The continued exploration of this chemical space, driven by advances in both chemical and enzymatic synthesis, promises to yield a rich toolkit of molecules for basic research, biotechnology, and medicine. mit.edu

Data Tables

Table 1: Physicochemical Properties of this compound This table is interactive. Click on headers to sort.

PropertyValueSource
IUPAC Name [(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphatePubChem nih.gov
Molecular Formula C₉H₁₄N₃O₈PPubChem nih.gov
Molecular Weight 323.20 g/mol PubChem nih.gov
Synonyms iso-CMP, Isocytidine-5'-monophosphatePubChem nih.gov
Hydrogen Bond Donors 5IUPHAR/BPS guidetopharmacology.org
Hydrogen Bond Acceptors 9IUPHAR/BPS guidetopharmacology.org
Rotatable Bonds 4IUPHAR/BPS guidetopharmacology.org
XLogP3 -3.4PubChem nih.gov

Table 2: Emerging Research Avenues for this compound and its Analogs This table is interactive. Use the search bar to filter results.

Research AvenueKey FocusPotential ApplicationsRelevant Findings
Prebiotic Chemistry Investigating the role of non-canonical base pairs in the RNA World hypothesis.Understanding the chemical origins of life.Unlikely to be a primary component of early genetic material due to instability, but useful as an orthogonal system in the lab. nih.gov
Biosensors Developing nucleic acid probes and riboswitches for specific molecular detection.Diagnostics, environmental monitoring, real-time analysis of cellular metabolites.Pyrimidine derivatives and aminopurines have been successfully used in fluorescent probes. nih.govnih.gov
Metabolic Engineering Engineering organisms for de novo synthesis and utilization of the compound.Sustainable production of modified nucleotides, creation of organisms with expanded genetic alphabets.Specific kinases can phosphorylate isocytidine; enzymatic pathways for unnatural nucleotides are being developed. mdpi.comvu.ltresearchgate.netnih.gov
Materials Science Incorporating analogs into nucleic acid structures to create novel biomaterials.Nanotechnology, molecular electronics, drug delivery systems, data storage.Modified nucleic acids show potential for creating materials with unique electronic and structural properties. mdpi.com
Chemical Space Expansion Synthesizing and screening a library of analogs with diverse modifications.Drug discovery (antiviral, anticancer), development of molecular probes for basic research.A wide range of uridine analogs can be synthesized chemically and enzymatically for various applications. nih.govfrontiersin.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-Amino-uridine-5'-monophosphate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves modifying uridine derivatives. For example, 2'-amino modifications can be achieved via selective phosphorylation or substitution reactions. In analogous uridine modifications, phosphonylation with triethyl phosphite under reflux conditions has been used to introduce phosphate groups at the 5' position . Post-synthesis, purity can be ensured using HPLC with UV detection (λmax ~262 nm, as observed in uridine monophosphate derivatives) and ≥95% purity standards . Crystallization in cold ethanol or methanol is recommended to remove unreacted precursors.

Q. How can this compound be quantified in enzymatic assays?

  • Methodological Answer : Quantification relies on UV spectrophotometry (λmax ~262 nm due to the pyrimidine ring) or enzymatic coupling assays. For example, alkaline phosphatase can hydrolyze the monophosphate to release inorganic phosphate, which is detectable via malachite green assays . Ensure calibration with a standard curve of known concentrations (e.g., 0.1–10 µM) and account for buffer interference by running blank controls.

Q. What is the role of this compound in nucleotide metabolism or antiviral pathways?

  • Methodological Answer : Like other monophosphates (e.g., cytarabine-5'-monophosphate), it may act as a substrate or inhibitor for kinases or polymerases. To study its metabolic role, incubate with recombinant enzymes (e.g., thymidylate synthase) and monitor activity via coupled assays (e.g., NADH oxidation) . For antiviral studies, evaluate its incorporation into viral RNA/DNA using polymerase elongation assays with radiolabeled nucleotides .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials. For aqueous solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Stability studies on uridine-5'-monophosphate suggest ≥4-year integrity under these conditions . Monitor degradation via periodic HPLC analysis.

Advanced Research Questions

Q. How can structural differences between this compound and canonical nucleotides impact enzyme binding?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes (e.g., with thymidylate kinase). Compare binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 2'-deoxy modifications in thymidine monophosphate analogs reduce steric clashes in enzyme active sites . Molecular dynamics simulations can further predict conformational flexibility .

Q. How to resolve contradictory data on the compound’s bioactivity in cellular assays?

  • Methodological Answer : Contradictions may arise from cell-type-specific uptake or metabolism. Use isotopic labeling (e.g., ³H or ¹⁴C) to track intracellular distribution. Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and correlate with expression levels of nucleoside transporters (e.g., hENT1) via qPCR. Cross-reference with kinase inhibition profiles to rule off-target effects .

Q. What analytical techniques confirm the phosphorylation state and regiochemistry of the amino group?

  • Methodological Answer : Use ³¹P-NMR to identify phosphate groups (δ ~0–5 ppm for monophosphates) and ¹H/¹³C-NMR to assign the 2-amino substitution (e.g., characteristic shifts at C2). High-resolution mass spectrometry (HRMS) with ESI+ ionization can verify molecular weight (e.g., [M+H]⁺ = 325.16 for C9H14N3O9P). Compare with synthetic standards .

Q. How does this compound affect RNA stability or editing in vitro?

  • Methodological Answer : Incorporate the analog into RNA via T7 RNA polymerase transcription assays. Assess stability via gel electrophoresis under denaturing conditions (e.g., urea-PAGE) and compare to unmodified RNA. To study editing, use ADAR or APOBEC enzymes and analyze deamination sites via reverse transcription-PCR or deep sequencing .

Methodological Notes

  • Safety : Follow SDS guidelines for handling nucleotides (e.g., wear nitrile gloves, avoid inhalation) .
  • Data Validation : Cross-check synthesis yields, enzymatic activity, and structural data with independent methods (e.g., NMR + HRMS + enzymatic assays).
  • Contradictory Evidence : Reconcile discrepancies by standardizing assay conditions (e.g., buffer ionic strength, temperature) and verifying compound integrity post-experiment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.